
2-Amino-4-(4-hydroxyphenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A-Glucosidase-IN-9 is a potent inhibitor of the enzyme alpha-glucosidase, which plays a crucial role in carbohydrate metabolism. Alpha-glucosidase inhibitors are widely studied for their potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. By inhibiting alpha-glucosidase, these compounds can help regulate blood glucose levels by delaying the digestion and absorption of carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of A-Glucosidase-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may vary depending on the desired purity and yield. Commonly used methods include:
Enzymatic Hydrolysis: This method involves the use of specific enzymes to hydrolyze precursor compounds, leading to the formation of A-Glucosidase-IN-9.
Microbial Fermentation: Certain microorganisms can produce alpha-glucosidase inhibitors through fermentation processes. This method is often preferred for its eco-friendliness and cost-effectiveness.
Chemical Synthesis: This involves the stepwise chemical reactions to build the desired compound.
Industrial Production Methods
Industrial production of A-Glucosidase-IN-9 often relies on large-scale fermentation or chemical synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact. Fermentation processes are generally favored for their sustainability, while chemical synthesis may be used for producing highly pure compounds.
化学反应分析
Types of Reactions
A-Glucosidase-IN-9 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
A-Glucosidase-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and carbohydrate metabolism.
Biology: Investigated for its effects on cellular processes and metabolic pathways.
作用机制
A-Glucosidase-IN-9 exerts its effects by binding to the active site of the alpha-glucosidase enzyme, thereby inhibiting its activity. This inhibition prevents the breakdown of complex carbohydrates into glucose, leading to a slower absorption of glucose into the bloodstream. The molecular targets include the catalytic residues of the enzyme, and the pathways involved are primarily related to carbohydrate metabolism .
相似化合物的比较
Similar Compounds
Acarbose: Another alpha-glucosidase inhibitor used in the treatment of type 2 diabetes.
Miglitol: Similar to acarbose, it inhibits alpha-glucosidase and is used to manage blood sugar levels.
Voglibose: Another inhibitor with a similar mechanism of action
Uniqueness
A-Glucosidase-IN-9 is unique in its potency and specificity for alpha-glucosidase. Compared to other inhibitors like acarbose and miglitol, A-Glucosidase-IN-9 may offer improved efficacy and fewer side effects, making it a promising candidate for therapeutic applications .
属性
分子式 |
C19H12N4OS |
|---|---|
分子量 |
344.4 g/mol |
IUPAC 名称 |
2-amino-4-(4-hydroxyphenyl)-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C19H12N4OS/c20-10-15-17(12-6-8-13(24)9-7-12)16(11-21)19(23-18(15)22)25-14-4-2-1-3-5-14/h1-9,24H,(H2,22,23) |
InChI 键 |
QHIVQLWARGZMHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=C(C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




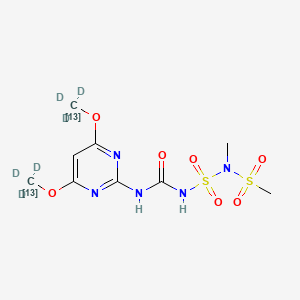
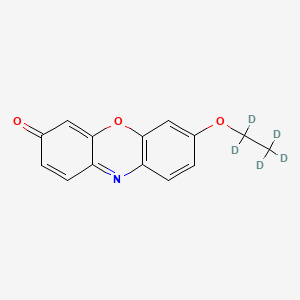

![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
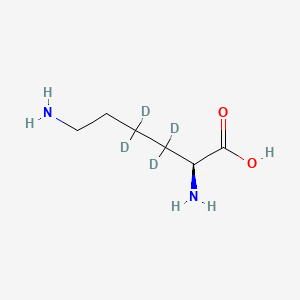
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)


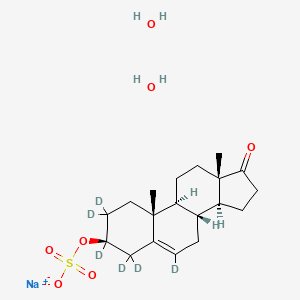
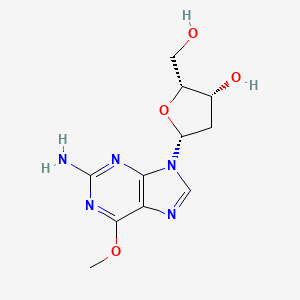
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B15140854.png)
